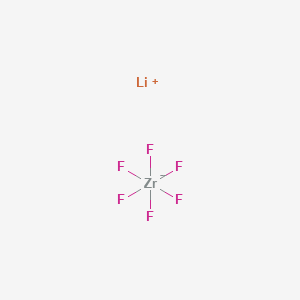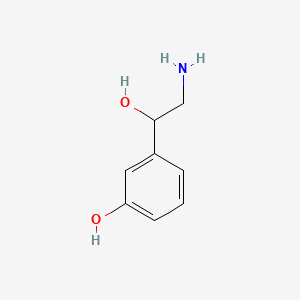
Dilithium hexafluorozirconate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dilithium hexafluorozirconate(2-) is an inorganic compound with the chemical formula F6Li2Zr. It is composed of lithium, fluorine, and zirconium. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dilithium hexafluorozirconate(2-) typically involves the reaction of lithium fluoride with fluorozirconic acid. The process can be summarized as follows:
Preparation of Fluorozirconic Acid Solution: A transparent fluorozirconic acid solution is prepared.
Preparation of Lithium Fluoride Suspension: Lithium fluoride is prepared into a 20-30% suspension using pure water.
Reaction: The lithium fluoride suspension is added dropwise to the fluorozirconic acid solution, resulting in a white and turbid suspension of lithium hexafluorozirconate.
Concentration and Crystallization: The suspension is stirred and heated to evaporate the water, leading to the concentration of the solution.
Industrial Production Methods
Industrial production of dilithium hexafluorozirconate(2-) follows similar steps but on a larger scale. The process is optimized for high purity and yield, ensuring the compound’s suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Dilithium hexafluorozirconate(2-) undergoes several types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced by other reagents.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with dilithium hexafluorozirconate(2-) include reducing agents like hydrogen and oxidizing agents like oxygen. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving dilithium hexafluorozirconate(2-) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce zirconium oxides, while reduction reactions may yield zirconium metal .
Aplicaciones Científicas De Investigación
Dilithium hexafluorozirconate(2-) has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of dilithium hexafluorozirconate(2-) involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to participate in redox reactions and form complexes with other molecules. These interactions can influence various biochemical and physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dilithium hexafluorozirconate(2-) include:
Lithium hexafluorozirconate: A closely related compound with similar chemical properties.
Zirconium hexafluoride: Another zirconium-based compound with distinct properties and applications.
Uniqueness
Dilithium hexafluorozirconate(2-) is unique due to its specific combination of lithium, fluorine, and zirconium, which imparts unique chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research and industrial use .
Propiedades
Número CAS |
17275-59-1 |
|---|---|
Fórmula molecular |
F6Li2Zr |
Peso molecular |
219.0964192 |
Sinónimos |
dilithium hexafluorozirconate(2-) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













